6-Bromo-2,3-dichlorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNFWWZILSRYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150679 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-54-5 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester typically involves the reaction of 6-Bromo-2,3-dichlorophenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include phenols, quinones, and various substituted aromatic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenyl ring substituted with bromine and chlorine atoms, enhancing its reactivity in chemical reactions. Its molecular weight is approximately 351.86 g/mol, and it primarily participates in carbon-carbon bond formation reactions, especially the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst .
Scientific Research Applications
While specific biological activities of 6-bromo-2,3-dichlorophenylboronic acid pinacol ester are not extensively documented, boronic acids are known for their potential as enzyme inhibitors. They have been studied for applications in drug development targeting proteases and other enzymes involved in disease pathways . The unique structure of this compound may enhance its selectivity and efficacy in biological systems.
Case Study: Enzyme Inhibition
Research has indicated that certain boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism can be leveraged to design new therapeutic agents targeting diseases such as cancer and diabetes.
Material Science
In material science, boronic acids and their derivatives are increasingly being explored for their role in creating advanced materials with specific properties. Their ability to form reversible covalent bonds makes them suitable for applications in polymer chemistry and the development of smart materials .
Table 2: Applications of Boronic Acids in Material Science
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used as building blocks for functional polymers |
| Smart Materials | Employed in the development of responsive materials |
| Nanotechnology | Utilized for creating nanoscale devices |
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds . This process is highly efficient and allows for the formation of complex organic molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 6-bromo-2,3-dichlorophenylboronic acid pinacol ester with structurally related boronic acid pinacol esters:
Solubility Profiles
- 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester : Predicted to exhibit moderate-to-high solubility in chloroform and ketones, consistent with trends for halogenated pinacol esters .
- 5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester : Lower solubility in hydrocarbons due to the polar methylenedioxy group .
- 3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester: Reduced solubility in non-polar solvents (e.g., methylcyclohexane) due to the hydroxyl group .
Reactivity in Cross-Coupling Reactions
- Electron-Deficient Aryl Groups : The bromine and chlorine substituents in 6-bromo-2,3-dichlorophenylboronic acid pinacol ester enhance its reactivity in Suzuki-Miyaura couplings compared to electron-rich analogs like 2,4-dimethoxyphenylboronic acid pinacol ester .
- Steric and Electronic Effects : The methylenedioxy group in 5-bromo-2,3-methylenedioxyphenylboronic acid pinacol ester may hinder coupling due to steric bulk and electron donation .
- Hydroxyl Group Impact : The hydroxyl group in 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester can deactivate the ring, reducing coupling efficiency .
NMR Spectral Characteristics
Biological Activity
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester (C₁₂H₁₄BBrCl₂O₂) is a boronic acid derivative that has garnered attention due to its potential applications in organic synthesis and biological research. This compound is characterized by a phenyl ring with both bromine and chlorine substituents, which enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. While specific biological activities are not extensively documented, boronic acids and their derivatives are known for their diverse biological properties, including enzyme inhibition and therapeutic potential.
The compound has a molecular weight of 351.86 g/mol and is primarily utilized in organic synthesis. Its structure allows it to participate effectively in cross-coupling reactions, which are crucial for forming complex organic molecules.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄BBrCl₂O₂ |
| Molecular Weight | 351.86 g/mol |
| CAS Number | 2121512-54-5 |
| Purity | ≥97% |
The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols and amino acids, which can alter enzyme activity. For instance, they can bind to the active sites of serine proteases, inhibiting their function. The specific interactions of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester with biological targets require further elucidation through experimental studies.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that boronic acids can be designed to target specific enzymes. For example, studies on similar compounds have demonstrated their ability to inhibit serine proteases effectively.
- Cross-Coupling Applications : The compound's role in the Suzuki-Miyaura reaction allows for the synthesis of biaryl compounds that may exhibit biological activity. This synthetic utility supports its potential use as a building block in drug discovery.
- Comparative Analysis : A comparative study with structurally similar compounds such as 6-Bromo-2-chloro-3-ethoxyphenylboronic acid reveals variations in reactivity and biological activity, highlighting the importance of halogen substitution patterns.
Summary Table of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-2-chloro-3-ethoxyphenylboronic acid | 957121-15-2 | Contains ethoxy group; used in similar reactions |
| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | Not available | Fluorine substitution may alter reactivity |
| 4-Bromo-2-chlorophenylboronic acid | Not available | Simpler structure but useful in organic synthesis |
Future Directions
Further research is necessary to explore the specific biological activities of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester. Potential studies could include:
- In vitro assays to evaluate enzyme inhibition and cellular interactions.
- In vivo models to assess therapeutic efficacy and safety profiles.
- Structural modifications to enhance selectivity and potency against specific targets.
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2,3-dichlorophenylboronic acid pinacol ester?
The synthesis typically involves two steps:
- Step 1 : Preparation of the arylboronic acid via Miyaura borylation, where a halogenated aryl precursor (e.g., 6-bromo-2,3-dichloroiodobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80°C .
- Step 2 : Protection of the boronic acid group using pinacol in anhydrous diethyl ether, followed by purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Q. How should this compound be stored to maintain stability?
- Store at 0–6°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester.
- Avoid exposure to moisture, as water can hydrolyze the pinacol ester to regenerate the boronic acid, altering reactivity .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR to confirm substitution pattern and purity (e.g., integration ratios for aromatic protons and pinacol methyl groups).
- ¹¹B NMR to verify boronic ester formation (δ ~30 ppm for pinacol esters).
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl) influence Suzuki-Miyaura coupling reactivity?
- The ortho/para chlorine and bromine substituents create a strong electron-deficient aryl ring , enhancing oxidative addition with palladium catalysts but potentially slowing transmetallation due to steric hindrance.
- Steric effects : The 2,3-dichloro substitution may hinder coupling at the ortho position, favoring para-selective reactions unless directed by coordinating groups.
- Methodological optimization : Use polar aprotic solvents (DME/H₂O) and elevated temperatures (80–100°C) to overcome steric barriers .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Scenario : Splitting in aromatic protons may arise from restricted rotation due to steric crowding from the 2,3-dichloro groups.
- Solution :
- Perform variable-temperature NMR to observe coalescence of peaks.
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ADF) .
Q. What strategies mitigate decomposition during cross-coupling reactions?
- Precatalyst selection : Use air-stable palladium precursors like Pd(OAc)₂ with SPhos or XPhos ligands to enhance turnover.
- Oxygen-free conditions : Degas solvents (THF, DMF) and employ Schlenk techniques to prevent boronic ester oxidation.
- Additives : Include molecular sieves (3Å) to scavenge water and stabilize the active Pd⁰ species .
Q. How to address low yields in multi-halogenated Suzuki couplings?
- Problem : Competitive debromination or dechlorination may occur under standard conditions.
- Optimization :
- Ligand screening : Bulky ligands (e.g., DavePhos) suppress undesired β-hydride elimination.
- Temperature control : Lower reaction temperatures (50–60°C) reduce side reactions.
- Base selection : Replace K₂CO₃ with CsF to enhance transmetallation efficiency .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in iterative cross-coupling?
- Challenge : The 6-bromo group may undergo unintended coupling in subsequent reactions.
- Workaround :
- Protecting group strategy : Temporarily mask the boronic ester with a triisopropylsilyl group.
- Sequential coupling : Perform Suzuki-Miyaura on the chloride first (using XPhos ligand), followed by Stille coupling for the bromide .
Q. How to validate boronic ester integrity after prolonged storage?
- Test protocol :
- Hydrolyze a small sample (1:1 THF/H₂O, 0.1 M HCl) and analyze by LC-MS for free boronic acid.
- Compare FT-IR spectra (B-O stretch at ~1350 cm⁻¹) pre- and post-storage .
Data Interpretation and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
